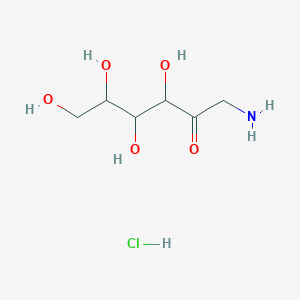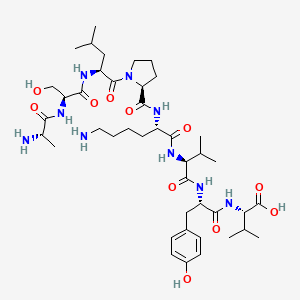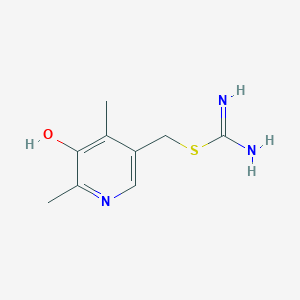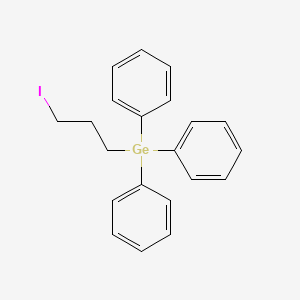
1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is an organic compound that features a morpholine ring and a phenyl group attached to a non-7-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one typically involves the reaction of morpholine with a suitable precursor, such as a non-7-en-1-one derivative. One common method is the condensation reaction between morpholine and a phenyl-substituted non-7-en-1-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Microwave-assisted synthesis has also been explored as a green chemistry approach, reducing reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted morpholine compounds.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Morpholin-4-YL)prop-2-en-1-one: A simpler analog with similar reactivity but different biological activity.
3-(Morpholin-4-YL)propane-1-sulfonic acid: A buffering agent with distinct chemical properties.
6-Morpholin-4-YL-9H-purine: A compound with a purine ring, used in medicinal chemistry
Uniqueness
1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is unique due to its combination of a morpholine ring and a phenyl-substituted non-7-en-1-one backbone. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
654068-31-2 |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-9-phenylnon-7-en-1-one |
InChI |
InChI=1S/C19H27NO2/c21-19(20-14-16-22-17-15-20)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h3,5-8,11-12H,1-2,4,9-10,13-17H2 |
Clave InChI |
RZFYJBHHZVIIGM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCCCCC=CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
